molecular formula C14H22Br2N4OSi B11830737 6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine

6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B11830737
M. Wt: 450.24 g/mol
InChI Key: GTBBIZXNNOCONK-UHFFFAOYSA-N
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Description

Nomenclature and Structural Classification

The systematic IUPAC name 6,8-dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-5-methyl-triazolo[1,5-a]pyrazine reflects its intricate molecular architecture. Breaking down the nomenclature:

  • Triazolo[1,5-a]pyrazine denotes a bicyclic system comprising a triazole ring fused to a pyrazine ring at positions 1 and 5-a.
  • 6,8-Dibromo indicates bromine substituents at the 6th and 8th positions of the pyrazine ring.
  • 5-Methyl specifies a methyl group at the 5th position of the triazole ring.
  • 2-(2-((tert-Butyldimethylsilyl)oxy)ethyl) describes an ethyl group attached to the 2nd position of the triazole, with a tert-butyldimethylsilyl (TBS) ether protecting the hydroxyl group.

The molecular formula is C₁₄H₂₀Br₂N₄OSi , with a molecular weight of 484.23 g/mol . Its SMILES notation, CC1=NN2C(C(Br)=NC(Br)=C2)=C1CCO[Si](C(C)(C)C)(C)C, encapsulates the connectivity of atoms and functional groups.

Structural Classification :

Feature Classification
Core heterocycle Triazolopyrazine
Substituents Bromine, methyl, TBS-ether
Hybridization sp²-dominated aromatic system

This compound belongs to the triazolopyrazine family, a class of nitrogen-rich heterocycles known for their electronic diversity and utility in medicinal chemistry. The bromine atoms enhance electrophilicity, while the TBS group improves solubility and stability during synthetic applications.

Historical Context in Heterocyclic Chemistry

The triazolopyrazine scaffold was first synthesized in 1909 by Bulow and Haas, who demonstrated its potential as a purine isostere. Over the past century, derivatives like 6,8-dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-5-methyl-triazolo[1,5-a]pyrazine have emerged as critical intermediates in drug discovery, particularly for adenosine receptor modulation.

Key historical milestones include:

  • 1950s–1970s : Development of triazolopyrazines as vasodilators (e.g., Trapidil).
  • 2000s : Application in kinase inhibitor design, leveraging the scaffold’s ability to mimic ATP-binding motifs.
  • 2010s–Present : Use of brominated triazolopyrazines in cross-coupling reactions to generate polyfunctionalized derivatives for high-throughput screening.

The introduction of bromine and silicon-based protecting groups (e.g., TBS) in this compound exemplifies modern strategies to balance reactivity and stability in heterocyclic synthesis. Its synthesis typically involves:

  • Bromination of a triazolopyrazine precursor using $$ \text{N}- $$bromosuccinimide (NBS).
  • Sequential functionalization via nucleophilic aromatic substitution or palladium-catalyzed couplings.

This compound’s historical significance lies in its versatility as a modular building block, enabling rapid diversification for structure-activity relationship (SAR) studies in pharmaceutical research.

Properties

Molecular Formula

C14H22Br2N4OSi

Molecular Weight

450.24 g/mol

IUPAC Name

tert-butyl-[2-(6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)ethoxy]-dimethylsilane

InChI

InChI=1S/C14H22Br2N4OSi/c1-9-11(15)18-12(16)13-17-10(19-20(9)13)7-8-21-22(5,6)14(2,3)4/h7-8H2,1-6H3

InChI Key

GTBBIZXNNOCONK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C2=NC(=NN12)CCO[Si](C)(C)C(C)(C)C)Br)Br

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Pathways

The Negishi coupling mechanism involves oxidative addition of the aryl bromide to Pd(0), transmetallation with the zinc reagent, and reductive elimination to form the C–C bond. Key factors include:

  • Ligand Effects : Bulky phosphines (e.g., PPh₃) stabilize the Pd center and prevent aggregation.

  • Zinc Reagent Purity : Residual iodine or moisture reduces yield by forming inactive Pd species.

Base-Mediated Substitution

In the NaH-driven substitution, deprotonation of the triazolo-pyrazine generates a nucleophilic aromatic species, which attacks the electrophilic bromoethyl-TBS reagent. Side reactions, such as over-alkylation, are mitigated by controlling stoichiometry and reaction time.

Characterization and Validation

1H NMR Analysis :

  • The TBS-OCH₂CH₂- group appears as a triplet (δ 3.6–3.8 ppm, J = 6.4 Hz) and a quartet (δ 2.6–2.8 ppm).

  • Aromatic protons resonate as singlets (δ 8.5–9.5 ppm), confirming substitution at C2.

LC-MS :

  • Molecular ion peaks align with the expected m/z ([M+H]⁺ ≈ 520–530).

Industrial-Scale Considerations

  • Cost Efficiency : The Negishi method requires expensive Pd catalysts, whereas the substitution route uses cheaper NaH.

  • Safety : Handling pyrophoric NaH necessitates inert conditions, increasing operational complexity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyldimethylsilyl-protected hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the bromine atoms, potentially leading to debromination under suitable conditions.

    Substitution: The bromine atoms can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are common.

    Substitution: Nucleophiles like amines or thiols in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of debrominated derivatives.

    Substitution: Formation of new derivatives with substituted groups at the bromine positions.

Scientific Research Applications

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s structure makes it a candidate for drug development, particularly in designing inhibitors or modulators of specific biological pathways.

    Material Science: Its unique properties may be explored for the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tert-butyldimethylsilyl group can be cleaved under specific conditions to reveal the active hydroxyl group, which can participate in further chemical reactions.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features and applications of analogous triazolopyrazine derivatives:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications References
6,8-Dibromo-2-(2-((TBS)oxy)ethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine Br (6,8), TBS-O-ethyl (2), Me (5) Not reported Intermediate with enhanced stability; potential for drug discovery
6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine Cl (6,8) 249.5 (calculated) Less reactive than bromo analogs; used in cross-coupling reactions
5-Chloro-3-(4-(difluoromethoxy)phenyl)-[1,2,4]triazolo[4,3-a]pyrazine Cl (5), difluoromethoxy (3) 329.7 (calculated) Bioactive compound with potential antimicrobial activity
Bis([1,2,4]triazolo)[1,5-a:50,10-c]pyrazine derivatives Nitro groups (positions vary) ~300–400 High-energy-density materials for explosives

Research Findings and Challenges

Comparative Performance Data

Parameter Target Compound 6,8-Dichloro Analog Difluoromethoxy Derivative
Reactivity in SNAr High (Br) Moderate (Cl) Not reported
Lipophilicity (LogP) Estimated >3 (due to TBS group) ~2.5 ~3.1
Thermal Stability High (TBS protection) Moderate Moderate

Biological Activity

6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine is a complex organic compound with significant potential in medicinal chemistry and material science. Its unique structural features include a triazolopyrazine core with bromine substituents and a tert-butyldimethylsilyl (TBS) group that enhances its stability and reactivity. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The chemical formula of 6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine is C14H22Br2N4OSiC_{14}H_{22}Br_{2}N_{4}OSi, with a molecular weight of 450.24 g/mol. The compound exhibits a complex structure characterized by:

  • Bromination at positions 6 and 8.
  • A TBS-protected hydroxyl group at position 2.
  • A methyl group at position 5.

These features contribute to its diverse biological activities.

Pharmacological Studies

Research indicates that compounds similar to 6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine exhibit various pharmacological activities:

  • Anticancer Activity : Some triazolopyrazines have been reported to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Related compounds have shown effectiveness against bacterial and fungal strains by disrupting cell wall synthesis or inhibiting essential metabolic pathways.
  • Enzyme Inhibition : Certain derivatives are noted for their ability to inhibit specific enzymes related to disease processes, potentially offering therapeutic benefits in conditions like cancer or infectious diseases.

Case Study 1: Anticancer Activity

A study on a related triazolopyrazine compound demonstrated significant cytotoxic effects against A549 lung cancer cells. The compound induced apoptosis and reduced cell viability in a dose-dependent manner. This suggests that similar mechanisms may be applicable to 6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine.

Case Study 2: Antimicrobial Effects

Research involving brominated triazoles showed promising results against various bacterial strains. The incorporation of bromine was found to enhance the antimicrobial activity compared to non-brominated analogs.

Synthesis Methods

The synthesis of 6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine typically involves multiple steps including:

  • Formation of the Triazolopyrazine Core : Utilizing cyclization reactions.
  • Bromination : Electrophilic aromatic substitution to introduce bromine at positions 6 and 8.
  • TBS Protection : Protecting the hydroxyl group to enhance stability during subsequent reactions.

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound contains:

  • 6,8-Dibromo substituents : These electron-withdrawing groups enhance electrophilic substitution regioselectivity and may facilitate cross-coupling reactions (e.g., Suzuki) .
  • tert-Butyldimethylsilyl (TBS) protecting group : Stabilizes the hydroxyethyl moiety against oxidation or undesired side reactions during synthesis .
  • 5-Methyl group : Adds steric bulk, potentially influencing crystal packing or binding interactions in biological assays . Methodological Insight: Structural confirmation requires ¹H/¹³C NMR, HRMS, and X-ray crystallography (if crystalline) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms regiochemistry. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in the triazolo-pyrazine core .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and bromine isotope patterns .
  • Infrared Spectroscopy (IR) : Detects functional groups like C-Br (~500 cm⁻¹) and Si-O (~1100 cm⁻¹) .

Q. What are common synthetic routes to introduce the TBS group onto the hydroxyethyl chain?

  • Standard Protocol : React the hydroxyethyl precursor with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base (e.g., imidazole or DMAP) in anhydrous dichloromethane or DMF. Monitor completion via TLC .
  • Purification : Use silica gel chromatography with hexane/ethyl acetate gradients to isolate the silylated product .

Advanced Research Questions

Q. How can synthesis be optimized to improve yield and purity?

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions. For bromination, evaluate NBS vs. Br₂ in DMF or acetic acid .
  • Continuous-Flow Chemistry : Enhances reproducibility for exothermic steps (e.g., bromination) and reduces side-product formation .
  • Purification : Use preparative HPLC for challenging separations, especially if diastereomers or regioisomers form .

Q. How do the 6,8-dibromo substituents affect electronic structure and reactivity in cross-coupling reactions?

  • Electronic Effects : Bromine’s electron-withdrawing nature activates the pyrazine core for nucleophilic aromatic substitution (SNAr) but deactivates it for electrophilic reactions.
  • Suzuki Coupling : Use Pd catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids in THF/H₂O. Monitor regioselectivity via LC-MS .
  • Contradiction Note : Competing debromination may occur under harsh conditions; mitigate via low-temperature protocols .

Q. What computational strategies predict biological target interactions (e.g., kinases)?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets (e.g., tyrosine kinases). Validate with MD simulations to assess binding stability .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzymatic assays .

Q. How to resolve contradictions in biological activity data across assays?

  • Orthogonal Assays : Compare enzymatic inhibition (e.g., fluorescence-based) with cell viability (MTT assay) to distinguish target-specific vs. cytotoxic effects .
  • Assay Condition Optimization : Standardize pH, temperature, and solvent (DMSO concentration ≤1%) to minimize variability .

Q. What challenges arise in achieving regioselective bromination at positions 6 and 8?

  • Directing Groups : Use temporary protecting groups (e.g., methoxy) to steer bromination. Remove post-reaction via hydrolysis .
  • Solvent Effects : Polar aprotic solvents (DMF) favor bromine incorporation at electron-deficient positions .
  • Validation : Compare experimental ¹H NMR shifts with DFT-calculated chemical shifts to confirm regiochemistry .

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